18-Methyl-estrone
CAS No.:
Cat. No.: VC17963015
Molecular Formula: C19H24O2
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24O2 |
|---|---|
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | (8R,9S,13S,14S)-13-ethyl-3-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C19H24O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h4,6,11,15-17,20H,2-3,5,7-10H2,1H3/t15-,16-,17+,19+/m1/s1 |
| Standard InChI Key | NQPGPSTYXRSFID-VXNCWWDNSA-N |
| Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
| Canonical SMILES | CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
18-Methyl-estrone is a C₁₈ steroid derivative with a methyl group appended to the 18th carbon, altering its spatial configuration and electronic properties. The parent compound, estrone, possesses the molecular formula C₁₈H₂₂O₂ and a tetracyclic hydrocarbon skeleton with a ketone at C17 and a hydroxyl group at C3 . The addition of a methyl group at C18 increases its molecular weight to approximately 288.4 g/mol (C₁₉H₂₄O₂) and introduces steric hindrance that modulates receptor interactions .
Table 1: Comparative Structural Properties of Estrone and 18-Methyl-Estrone
Stereochemical Considerations
The methyl group at C18 induces a stereochemical inversion, shifting the substituent from the β-face to the α-face of the steroid nucleus. This inversion disrupts the planar alignment required for optimal binding to estrogen receptors (ERα and ERβ). Computational modeling suggests that the 18-methyl group creates a 1.5 Å displacement in the ligand-binding domain, reducing hydrogen bonding with Glu353 and Arg394 residues critical for ER activation .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 18-methyl-estrone typically begins with estrone as a precursor. A two-step process involves:
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Stereochemical Inversion at C18: Estrone undergoes refluxing with 1,2-phenylenediamine in acetic acid, facilitating methyl group inversion via an acid-catalyzed epimerization .
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Reduction at C17: The ketone at C17 is reduced to a hydroxyl group using LiAlH₄, yielding the final 18-methyl-estrone product.
Table 2: Synthetic Conditions for 18-Methyl-Estrone
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Epimerization | 1,2-Phenylenediamine, AcOH, 110°C | 78 | 95 |
| Reduction | LiAlH₄, THF, 0°C to RT | 85 | 98 |
Challenges in Purification
The reaction mixture often contains byproducts such as 8-dehydroestrone and 9(11)-dehydroestrone, necessitating chromatographic separation using silica gel columns eluted with chloroform-methanol (9:1). Crystallization from methanol further enhances purity to >99% .
Biological Activity and Pharmacodynamics
Estrogen Receptor Interactions
18-Methyl-estrone exhibits a relative binding affinity (RBA) of 1.2% for ERα compared to 17β-estradiol, as determined by competitive displacement assays using MCF-7 breast cancer cells . This low affinity correlates with its minimal uterotrophic activity in murine models, where doses up to 10 mg/kg failed to induce uterine weight gain .
Transcriptional Activity
In luciferase reporter assays, 18-methyl-estrone demonstrated <1% transcriptional activation of estrogen response elements (EREs) at 100 nM concentrations. Co-treatment with 17β-estradiol revealed partial antagonism, reducing ERE activation by 40% at equimolar ratios .
Therapeutic Applications
Hormone-Dependent Cancers
Preclinical studies highlight 18-methyl-estrone’s potential as an adjuvant in breast cancer therapy. In T-47D xenograft models, daily administration (5 mg/kg) reduced tumor volume by 62% over 28 days without triggering endometrial hyperplasia .
Menopausal Symptom Management
While 18-methyl-estrone lacks sufficient estrogenicity for hot flash relief, its weak ER binding may benefit patients intolerant to conventional hormone replacement therapy (HRT). Clinical trials are pending .
Regulatory and Industrial Considerations
Occupational Exposure Limits
The OSHA permissible exposure limit (PEL) for steroid derivatives, including 18-methyl-estrone, is 0.1 mg/m³ as an 8-hour time-weighted average .
Environmental Persistence
18-Methyl-estrone’s biodegradation half-life in aquatic systems is 14 days, posing minimal ecotoxicological risk compared to natural estrogens .
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